Pradimicin Q
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Overview
Description
Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.
Scientific Research Applications
Broad-Spectrum Antifungal Activity :Pradimicins, including Pradimicin Q, exhibit potent antifungal properties. They work through a novel mechanism, binding to terminal D-mannosides in fungal cell walls, disrupting membrane integrity. This makes them effective against various fungal species, including Candida and Aspergillus, and useful for treating opportunistic mycoses in immunocompromised patients (Walsh & Giri, 2005).
Applications in Glycobiological Research :Pradimicins' ability to bind D-mannose is being explored in glycobiology. Modifications to pradimicins have been made to prevent aggregation, facilitating their use as tools in studying carbohydrate-binding mechanisms (Nakagawa & Ito, 2022).
Antiviral Properties Against HIV :Pradimicin A, a closely related compound, shows inhibitory activity against HIV by binding to the virus's envelope protein gp120, preventing virus entry into cells. This suggests potential applications of pradimicins in HIV treatment (Balzarini et al., 2006).
Antineoplastic Effects in Cancer Therapy :Pradimicin-IRD, another derivative, has shown promising antineoplastic effects, particularly in inducing DNA damage in colon cancer cells. This opens up new avenues for pradimicin compounds in cancer treatment (Almeida et al., 2019).
Biosynthetic Gene Cluster Analysis :The biosynthesis of pradimicins has been studied, with the identification of gene clusters in Actinomadura hibisca. This knowledge aids in understanding the production and potential genetic engineering of pradimicins (Kim et al., 2007).
Mechanism of Mannose Binding :Detailed studies have been conducted to map the primary mannose binding site of pradimicin A, providing insights into its unique carbohydrate recognition property. This research contributes to the understanding of pradimicin's interaction with biological molecules (Nakagawa et al., 2011).
Properties
CAS No. |
141869-53-6 |
---|---|
Molecular Formula |
C24H16O10 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |
InChI Key |
QJLPWVUZFKETMK-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Synonyms |
Pradimicin Q |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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